rac-2,2,2-trifluoro-N-[(3R,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide, trans
Description
Structure and Properties:
The compound "rac-2,2,2-trifluoro-N-[(3R,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide, trans" features a piperidine ring substituted with a trifluoromethyl group at the 6-position and an acetamide group at the 3-position. The stereochemistry is defined as (3R,6S) in the trans configuration, and the "rac" prefix indicates a racemic mixture of enantiomers. The trifluoromethyl and trifluoroacetamide groups enhance lipophilicity and metabolic stability, making it relevant for pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to fluorinated motifs .
Properties
IUPAC Name |
2,2,2-trifluoro-N-[(3R,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F6N2O/c9-7(10,11)5-2-1-4(3-15-5)16-6(17)8(12,13)14/h4-5,15H,1-3H2,(H,16,17)/t4-,5+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDVKSZMTZNBGK-UHNVWZDZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NCC1NC(=O)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC[C@@H]1NC(=O)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of rac-2,2,2-trifluoro-N-[(3R,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide, trans typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the piperidine ring, followed by the introduction of trifluoromethyl groups. The reaction conditions may vary, but common reagents include trifluoroacetic acid, piperidine derivatives, and acylating agents. Industrial production methods may involve optimization of these steps to achieve higher yields and purity .
Chemical Reactions Analysis
rac-2,2,2-trifluoro-N-[(3R,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide, trans undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
rac-2,2,2-trifluoro-N-[(3R,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide, trans has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-2,2,2-trifluoro-N-[(3R,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups and piperidine ring play a crucial role in its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
Research Findings
Stereochemical Impact: The (3R,6S)-trans configuration in the target compound allows optimal spatial alignment with chiral biological targets, such as proteases or GPCRs, compared to non-stereospecific analogs like CAS 1545691-27-7 .
Trifluoromethyl vs. Methyl : Replacing the trifluoromethyl group with a methyl (CAS 654666-64-5) reduces electronegativity and size, decreasing membrane permeability but improving aqueous solubility .
Aromatic Substitutions : The 4-fluorophenyl analog (CAS 2096339-77-2) exhibits stronger binding to targets with hydrophobic pockets (e.g., kinase ATP sites) due to enhanced π-stacking, whereas the trifluoromethyl group in the target compound favors halogen bonding .
Racemic vs. Enantiopure Forms : The racemic nature of the target compound may lead to dual activity or toxicity, as seen in drugs like thalidomide, whereas enantiopure analogs (e.g., CAS 2331211-68-6) often show refined pharmacokinetics .
Physicochemical and Pharmacokinetic Data
| Parameter | Target Compound | CAS 1545691-27-7 | CAS 654666-64-5 | CAS 2096339-77-2 |
|---|---|---|---|---|
| LogP (lipophilicity) | 2.8 | 2.7 | 1.9 | 3.1 |
| Solubility (mg/mL, H₂O) | 0.12 | 0.15 | 0.45 | 0.08 |
| Metabolic Stability (t₁/₂, human liver microsomes) | 45 min | 32 min | 68 min | 28 min |
Biological Activity
The compound rac-2,2,2-trifluoro-N-[(3R,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide (CAS No. 1909293-90-8) is a fluorinated piperidine derivative that has garnered attention in pharmaceutical research due to its potential biological activity. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula for rac-2,2,2-trifluoro-N-[(3R,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide is , with a molecular weight of 264.17 g/mol. The presence of trifluoromethyl groups enhances lipophilicity and biological activity, making it a candidate for various therapeutic applications.
Structural Formula
- Receptor Interaction : The trifluoromethyl groups are known to influence the binding affinity of the compound to various receptors, potentially enhancing its efficacy as a ligand in pharmacological applications.
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, although specific targets have yet to be conclusively identified.
Pharmacological Studies
Recent research has focused on the biological effects of this compound in vitro and in vivo. Key findings include:
- Antimicrobial Activity : In studies involving bacterial strains such as Escherichia coli, the compound exhibited significant inhibitory effects on growth at concentrations above 50 µM .
- Cytotoxicity : Cytotoxicity assays revealed that while the compound shows promise against certain cancer cell lines, its selectivity and safety profile require further investigation .
Case Studies
- Inhibition of Type III Secretion System (T3SS) : A study demonstrated that rac-2,2,2-trifluoro-N-[(3R,6S)-6-(trifluoromethyl)piperidin-3-yl]acetamide could inhibit T3SS-mediated secretion in C. rodentium, a model for enteropathogenic E. coli infections. This inhibition was observed at concentrations as low as 10 µM .
- Neuroprotective Effects : Another study indicated potential neuroprotective properties in models of neurodegeneration, suggesting that the compound may modulate pathways involved in oxidative stress and apoptosis .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Concentration (µM) |
|---|---|---|
| Antimicrobial | Inhibition of E. coli growth | >50 |
| Cytotoxicity | Selective against cancer cell lines | Varies |
| T3SS Inhibition | Decreased secretion | 10 |
| Neuroprotection | Modulation of oxidative stress | Not specified |
Table 2: Comparison with Related Compounds
| Compound Name | CAS No. | Biological Activity |
|---|---|---|
| rac-2,2,2-trifluoro-N-acetamide | 1909293-90-8 | Antimicrobial, T3SS inhibition |
| 2,2,2-Trifluoro-N-methylacetamide | 1909294-33-2 | Enzyme inhibition |
| Trifluoromethylpiperidine derivative | Varies | Antineoplastic properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
